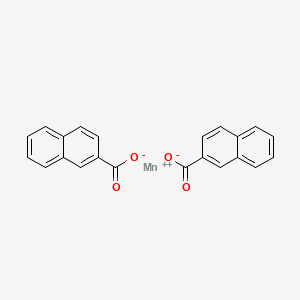

manganese(2+);naphthalene-2-carboxylate

Description

Significance and Research Landscape of Manganese Carboxylate Coordination Chemistry

Manganese carboxylate chemistry is a rich and expansive field of study. Manganese, with its variable oxidation states (primarily +2, +3, and +4), offers a wide range of coordination geometries and magnetic properties. Carboxylate ligands, which are the conjugate bases of carboxylic acids, are versatile building blocks in the construction of coordination complexes. They can coordinate to metal ions in various modes, including monodentate, bidentate (chelating or bridging), and more complex bridging fashions. This versatility allows for the formation of discrete molecules, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. researchgate.netresearchgate.net

The nature of the organic R-group of the carboxylate ligand (R-COO⁻) plays a crucial role in determining the final structure and properties of the manganese complex. Aromatic carboxylates, in particular, can introduce π-π stacking interactions, leading to the formation of extended supramolecular architectures. Research in this area has led to the synthesis of numerous manganese carboxylate complexes with interesting magnetic behaviors, such as antiferromagnetic or ferromagnetic coupling between manganese centers. rsc.org Furthermore, these complexes have been explored for their catalytic activities in various organic transformations.

Scope and Objectives of Academic Inquiry into Manganese(2+);naphthalene-2-carboxylate Systems

While extensive research exists for manganese complexes with various carboxylate ligands, including those derived from phthalic acid and other dicarboxylic acids, a specific focus on this compound is not prominent in the available literature. researchgate.net The naphthalene-2-carboxylate ligand, derived from 2-naphthalenecarboxylic acid (also known as 2-naphthoic acid), presents an interesting case for study due to the bulky and aromatic nature of the naphthalene (B1677914) moiety.

Future academic inquiry into this compound systems would likely focus on several key objectives:

Spectroscopic and Thermal Analysis: A thorough investigation would involve spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy to confirm the coordination of the carboxylate group to the manganese ion. nih.gov UV-Visible spectroscopy could provide insights into the electronic environment of the manganese(II) center. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be employed to study the thermal stability of the compound and identify any phase transitions or decomposition pathways. researchgate.net

Magnetic Properties: Given that manganese(II) is a d⁵ high-spin ion, its complexes often exhibit interesting magnetic properties. Magnetic susceptibility measurements over a range of temperatures would be crucial to determine the nature and strength of any magnetic interactions between adjacent manganese ions, which could be mediated by the carboxylate bridges. rsc.org

Potential Applications: Based on the structural and property analyses, researchers could then explore potential applications. For instance, the porous nature of a potential coordination polymer could be investigated for gas storage or separation. Its catalytic activity in various organic reactions, a known application for other manganese complexes, would also be a logical avenue for exploration.

Data on the specific properties of this compound is not available in the cited literature. The following table is a hypothetical representation of the kind of data that would be generated from the research described above.

| Property | Hypothetical Data |

| Chemical Formula | Mn(C₁₁H₇O₂)₂ |

| Crystal System | To be determined |

| Space Group | To be determined |

| Coordination Number of Mn(II) | To be determined (likely 6) |

| Key IR Peaks (cm⁻¹) | ν(C=O), ν(Mn-O) |

| Magnetic Behavior | To be determined (e.g., Paramagnetic, Antiferromagnetic) |

| Decomposition Temperature | To be determined |

Properties

Molecular Formula |

C22H14MnO4 |

|---|---|

Molecular Weight |

397.3 g/mol |

IUPAC Name |

manganese(2+);naphthalene-2-carboxylate |

InChI |

InChI=1S/2C11H8O2.Mn/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 |

InChI Key |

SGGOJYZMTYGPCH-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Mn+2] |

Origin of Product |

United States |

Synthetic Methodologies and Design Principles for Manganese 2+ ;naphthalene 2 Carboxylate and Its Coordination Architectures

Direct Synthesis Approaches for Manganese(II) Naphthalene (B1677914) Carboxylates

The direct synthesis of manganese(II) naphthalene-2-carboxylate typically involves the reaction of a soluble manganese(II) salt with naphthalene-2-carboxylic acid or its corresponding salt. A common and straightforward method is the reaction of manganese(II) acetate (B1210297) with naphthalene-2-carboxylic acid in a suitable solvent. This approach relies on the precipitation of the less soluble manganese(II) naphthalene-2-carboxylate product.

Another direct method involves a metathesis reaction, where an aqueous solution of a soluble manganese(II) salt, such as manganese(II) chloride or manganese(II) sulfate (B86663), is treated with an aqueous solution of sodium naphthalene-2-carboxylate. The driving force for this reaction is the formation of the insoluble manganese(II) naphthalene-2-carboxylate, which can then be isolated by filtration. The purity of the final product is often high, and the method is amenable to scaling.

In a typical laboratory-scale synthesis, stoichiometric amounts of manganese(II) acetate tetrahydrate and naphthalene-2-carboxylic acid are dissolved in a solvent like ethanol (B145695) or a mixture of ethanol and water. The reaction mixture is then stirred, often with gentle heating, to ensure complete reaction. Upon cooling, the desired manganese(II) naphthalene-2-carboxylate precipitates out of the solution and can be collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried.

The table below summarizes typical starting materials for the direct synthesis of manganese(II) naphthalene-2-carboxylate.

| Manganese(II) Salt Precursor | Naphthalene-2-carboxylate Source | Typical Solvent(s) |

| Manganese(II) acetate tetrahydrate | Naphthalene-2-carboxylic acid | Ethanol, Methanol (B129727) |

| Manganese(II) chloride | Sodium naphthalene-2-carboxylate | Water |

| Manganese(II) nitrate (B79036) hexahydrate | Naphthalene-2-carboxylic acid & base | DMF, DEF |

| Manganese(II) sulfate monohydrate | Potassium naphthalene-2-carboxylate | Water/Ethanol |

Solvothermal and Hydrothermal Synthesis Strategies for Naphthalene Carboxylate-Bridged Manganese Coordination Compounds

Solvothermal and hydrothermal methods are powerful techniques for the synthesis of crystalline coordination polymers, including those based on manganese(II) and naphthalene-2-carboxylate ligands. These methods involve carrying out the synthesis in a sealed vessel, typically a Teflon-lined stainless steel autoclave, at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of reactants and promote the growth of high-quality single crystals.

Hydrothermal synthesis, which employs water as the solvent, has been successfully used to prepare a variety of manganese carboxylate coordination polymers. For instance, the hydrothermal reaction of MnCl2 with adipic acid in the presence of a base resulted in a novel two-dimensional coordination polymer. rsc.org Similarly, the hydrothermal treatment of MnO2/CNT nanocomposites has been shown to produce birnessite-type MnO2. researchgate.net These examples highlight the utility of hydrothermal conditions in generating crystalline manganese-based materials. In the context of naphthalene carboxylates, hydrothermal synthesis can lead to the formation of robust frameworks where the naphthalene-2-carboxylate ligand bridges multiple manganese centers.

Solvothermal synthesis offers a wider range of solvents, including organic solvents like N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol. The choice of solvent can significantly influence the resulting structure. For example, the solvothermal synthesis of manganese(II) coordination polymers with 1,4-naphthalenedicarboxylate and 1,10-phenanthroline (B135089) yielded different structures depending on the solvent used. researchgate.net The use of different alcohols as solvents in the synthesis of manganese(III)-containing MOFs with 2,6-naphthalenedicarboxylic acid led to different secondary building units (SBUs). acs.org One study demonstrated that regulating the ratio of a binary solvent mixture (DMA/H2O) under solvothermal conditions led to manganese coordination polymers with one-dimensional, two-dimensional, or three-dimensional structures. rsc.org These findings underscore the critical role of the solvent in directing the self-assembly process and determining the final architecture of the coordination compound.

The following table provides examples of conditions used in the solvothermal and hydrothermal synthesis of related manganese coordination polymers.

| Ligand(s) | Solvent(s) | Temperature (°C) | Resulting Dimensionality |

| 1,4-Naphthalenedicarboxylic acid, 1,10-phenanthroline | DMF/H2O, H2O | 160 | 2D, 3D |

| 4'-(3,5-dicarboxyphenyl)-2,2':6',2''-terpyridine | DMA/H2O, DMA | Not specified | 1D, 2D, 3D |

| Adipic acid | Water | Not specified | 2D |

| 2,6-Naphthalenedicarboxylic acid | Methanol | Not specified | Not specified |

Influence of Reaction Conditions and Co-ligand Variations on Compound Formation and Architecture

The formation and final architecture of manganese naphthalene-2-carboxylate coordination compounds are highly sensitive to a variety of reaction parameters, including temperature, solvent, and the presence of co-ligands. These factors play a crucial role in directing the self-assembly process and can lead to the formation of a diverse range of structures with different dimensionalities and topologies.

Temperature: The reaction temperature can significantly influence the crystal phase and dimensionality of the resulting coordination polymer. For instance, in the synthesis of manganese(II) coordination compounds with tetrazolate-5-carboxylate, a dinuclear compound was obtained at a lower temperature, while a 1D coordination polymer was formed at a higher temperature. scispace.com Similarly, the synthesis of manganese(II) 3,4-pyridinedicarboxylate coordination polymers yielded different structures at 160 °C and 175 °C. rsc.org

Solvent: The choice of solvent is a critical parameter in solvothermal and hydrothermal synthesis, as it can affect the solubility of the reactants, the coordination behavior of the ligands, and the templating of the final structure. A study on three manganese coordination polymers demonstrated that by simply varying the ratio of a binary solvent mixture (DMA/H2O), the dimensionality of the resulting frameworks could be tuned from 1D to 2D and 3D. rsc.org The use of different solvents in the synthesis of manganese(II) 4,4'-biphenyldicarboxylates also led to distinct phases.

The following table illustrates the impact of co-ligands on the dimensionality of manganese carboxylate coordination polymers.

| Carboxylate Ligand | Co-ligand | Resulting Dimensionality |

| 4-(4-carboxyphenylamino)-3,5-dinitrobenzoic acid | None | 3D |

| 4-(4-carboxyphenylamino)-3,5-dinitrobenzoic acid | 2,2'-bipyridine | 1D |

| 4-(4-carboxyphenylamino)-3,5-dinitrobenzoic acid | 4,4'-bipyridine | 3D |

| Tetrazolate-5-carboxylate | None | 0D (dinuclear), 1D |

| Tetrazolate-5-carboxylate | 1,10-phenanthroline | 0D (dinuclear) |

| Tetrazolate-5-carboxylate | 4,4'-bipyridine | 2D |

Mechanistic Aspects of Compound Assembly and Crystallization

The formation of manganese naphthalene-2-carboxylate coordination polymers is a complex process governed by the principles of self-assembly, where molecular components spontaneously organize into well-defined, stable superstructures. Understanding the mechanistic aspects of this assembly and subsequent crystallization is crucial for the rational design of materials with desired properties.

The assembly process begins with the coordination of the naphthalene-2-carboxylate ligands to the manganese(II) ions in solution, forming primary building units. These building units can then connect to each other through the bridging nature of the carboxylate ligands to form higher-dimensional structures. The final topology of the network is influenced by the coordination geometry of the manganese(II) ion, which is typically octahedral, and the coordination modes of the naphthalene-2-carboxylate ligand.

The crystallization of these coordination polymers from solution is a critical step that determines the quality and size of the final crystals. The process is influenced by factors such as supersaturation, temperature, and the presence of impurities or additives. In some cases, the crystallization process can be controlled to produce materials with specific morphologies. For instance, a study on a coamorphous drug system showed that the crystallization mechanism could be shifted from nucleation-controlled to diffusion-controlled by the addition of a coformer. nih.gov

In situ characterization techniques, such as X-ray diffraction, can provide valuable insights into the mechanism of formation of these materials. For example, in situ X-ray pair distribution function analysis has been used to probe the transformation of metal-organic frameworks into nanoparticles during pyrolysis, revealing that the structure and chemistry of the final nanoparticles are dependent on the initial MOF structure. nih.gov While specific mechanistic studies on manganese(2+);naphthalene-2-carboxylate are limited, the general principles of coordination-driven self-assembly and crystallization provide a framework for understanding its formation. The process involves a delicate interplay of thermodynamics and kinetics, where the system seeks to achieve the most stable crystalline state under a given set of reaction conditions.

Advanced Structural Characterization and Elucidation of Manganese 2+ ;naphthalene 2 Carboxylate Architectures

Single-Crystal X-ray Diffraction Analysis of Manganese(II) Naphthalene (B1677914) Carboxylate Complexes

Single-crystal X-ray diffraction is a powerful technique that provides a definitive, three-dimensional map of the atomic arrangement within a crystalline solid. wikipedia.org This method has been indispensable in characterizing the diverse architectures of manganese(II) naphthalene carboxylate complexes.

Elucidation of Manganese(II) Coordination Geometries

The manganese(II) ion, with its d5 electronic configuration, exhibits flexibility in its coordination number and geometry, although it most commonly adopts an octahedral arrangement. In complexes involving naphthalene carboxylate ligands, the Mn(II) centers are frequently observed to be six-coordinate, forming a distorted octahedral geometry. nih.govmdpi.com This distortion from ideal octahedral symmetry is typical and arises from the electronic nature of the high-spin Mn(II) ion and the steric and electronic constraints of the coordinating ligands.

For instance, in a complex with 1,8-naphthalenedicarboxylate, the Mn(II) ion is six-coordinated, with four oxygen atoms from the carboxylate groups defining the equatorial plane and two water molecules occupying the axial positions. nih.gov While less common, other geometries such as square pyramidal can also be observed depending on the specific ligands and reaction conditions. researchgate.net

Examples of Mn(II) Coordination Geometries in Naphthalene Carboxylate Complexes

| Complex/Ligand | Coordination Geometry | Coordination Number | Reference |

|---|---|---|---|

| 1,8-Naphthalenedicarboxylate (1,8-NDC) | Distorted Octahedral | 6 | nih.gov |

| Salicylaldoxime/9-Anthracenecarboxylate | Octahedral or Square Pyramidal | 6 or 5 | mdpi.com |

| General Naphthalene-based Acetic Acids | Distorted Octahedral | 6 | mdpi.com |

Analysis of Naphthalene-2-carboxylate Ligand Coordination Modes

The carboxylate group (–COO⁻) is a remarkably versatile coordinating moiety, capable of binding to metal centers in numerous ways. mdpi.comwikipedia.org The naphthalene-2-carboxylate ligand, which features this functional group attached to a bulky naphthalene ring, can adopt several distinct coordination modes, profoundly influencing the final structure of the coordination polymer. nih.gov

Common coordination modes observed for carboxylate ligands include:

Monodentate (κ¹): Only one of the two carboxylate oxygen atoms binds to a single metal center. mdpi.com

Bidentate Chelating (κ²): Both oxygen atoms of the same carboxylate group bind to the same metal center, forming a chelate ring. mdpi.com

Bidentate Bridging: The carboxylate group bridges two different metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation. nih.gov

Tridentate and Tetradentate Bridging: More complex modes where the carboxylate group bridges two or more metal ions, sometimes involving both oxygen atoms coordinating to one metal while one of them also coordinates to another. mdpi.comfrontiersin.org

The specific mode adopted is influenced by factors such as the solvent system, the presence of other auxiliary ligands, and the reaction temperature, leading to significant structural diversity. nih.govrsc.org

Common Coordination Modes of Carboxylate Ligands

| Coordination Mode | Notation | Description |

|---|---|---|

| Monodentate | κ¹-O | One oxygen atom binds to one metal center. mdpi.com |

| Bidentate Chelating | κ²-O,O' | Two oxygen atoms bind to one metal center. mdpi.com |

| Bidentate Bridging (syn-syn) | μ₂-O,O' | Two oxygen atoms bridge two metal centers. nih.gov |

| Tridentate Bridging | μ₂-O,O,O' | One oxygen is terminal, the other bridges two metals. mdpi.com |

Identification and Characterization of Bridging Motifs and Connectivity

The combination of Mn(II) centers and bridging naphthalene-2-carboxylate ligands leads to the formation of extended networks with varying dimensionalities (1D, 2D, or 3D). The specific bridging motif is a key determinant of the final architecture.

A common structural unit is the dinuclear manganese paddlewheel, where two Mn(II) ions are bridged by four carboxylate ligands. However, simpler dimeric units are also prevalent. For example, adjacent Mn(II) centers can be bridged by two carboxylate groups and a coordinated water molecule to form infinite one-dimensional (1D) chains. nih.gov The intrachain distance between Mn(II) ions in such a structure has been reported to be approximately 3.614 Å. nih.gov

These primary chains or dimeric units can then be further connected into higher-dimensional structures. The rigid naphthalene backbone of the ligand acts as a spacer, linking these inorganic building blocks into two-dimensional (2D) sheets or complex three-dimensional (3D) frameworks. nih.govnih.gov In some cases, additional ligands, such as 1,10-phenanthroline (B135089), are incorporated, leading to the formation of Mn₂ dimers that act as nodes in the extended structure. nih.gov The concept of the "carboxylate shift" describes the flexibility of some bridging modes, particularly the monodentate bridge, which can be an intermediate between other common binding modes, further contributing to structural variety. wpmucdn.com

Supramolecular Interactions within Manganese(II) Naphthalene Carboxylate Frameworks (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding: Coordinated water molecules, or the hydroxyl groups if present on the ligand, are excellent hydrogen bond donors. They can form extensive networks of hydrogen bonds with the carboxylate oxygen atoms of adjacent chains or layers, reinforcing the entire structure. ias.ac.inmdpi.com These interactions help to lock the polymeric chains or sheets in place, contributing to the stability of the 3D architecture. rsc.org

π-π Stacking: The large, electron-rich aromatic system of the naphthalene rings provides an ideal platform for π-π stacking interactions. rsc.org These interactions occur between the parallel-aligned naphthalene planes of adjacent ligands, either within the same layer or between different layers. These stacking forces, with typical centroid-to-centroid distances of 3.5 to 4.0 Å, effectively extend the structural connectivity into a robust supramolecular network. mdpi.comnih.govresearchgate.net In some structures, 1D coordination polymer chains are interwoven into a 3D network purely through these π-π interactions.

Spectroscopic Characterization Techniques for Manganese(II) Naphthalene Carboxylates

While diffraction methods provide structural details, spectroscopic techniques are vital for confirming the presence of functional groups and probing the coordination environment in the bulk material.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification and Coordination Analysis

Infrared (IR) spectroscopy is a powerful tool for characterizing metal carboxylate complexes. wikipedia.org The analysis focuses on several key regions of the spectrum.

The vibrations of the naphthalene ring itself can be identified, confirming the presence of the ligand. nist.gov More importantly, the coordination of the carboxylate group to the manganese ion causes characteristic shifts in its stretching frequencies. Two bands are of primary diagnostic value:

Asymmetric stretching vibration (νasym(COO⁻)): Typically observed in the range of 1530–1645 cm⁻¹.

Symmetric stretching vibration (νsym(COO⁻)): Usually found in the region of 1370–1480 cm⁻¹.

The separation between these two frequencies, denoted as Δν = (νasym - νsym) , is highly informative about the coordination mode of the carboxylate ligand. A larger Δν value is generally associated with a monodentate coordination mode, while a smaller Δν value suggests a bidentate (chelating or bridging) mode. This is because in the more symmetric bidentate modes, the two C-O bonds are more similar, reducing the energy separation between their symmetric and asymmetric stretches.

Furthermore, the direct evidence of the metal-ligand bond is found in the far-infrared region of the spectrum, where the Mn-O stretching vibrations typically appear at lower frequencies, often between 400 and 750 cm⁻¹. nih.govresearchgate.netresearchgate.net Changes in the oxidation state of manganese have also been shown to shift these carboxylate stretching frequencies, making IR spectroscopy a sensitive probe of the electronic structure. nih.gov

Key Infrared Vibrational Bands for Manganese Naphthalene Carboxylate Analysis

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| Asymmetric COO⁻ Stretch (νasym) | 1530 - 1645 | Confirms deprotonated carboxylate group; position sensitive to coordination. mdpi.com |

| Symmetric COO⁻ Stretch (νsym) | 1370 - 1480 | Confirms deprotonated carboxylate group; used to calculate Δν. mdpi.com |

| Naphthalene Ring Vibrations | Various (e.g., ~1580, ~1464, ~1381) | Confirms presence of the naphthalene ligand backbone. nist.gov |

| Mn-O Stretch | 400 - 750 | Direct evidence of the metal-oxygen coordination bond. nih.gov |

Electronic Spectroscopy (UV-Vis) for Metal-Ligand Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides critical insights into the electronic structure of manganese(2+);naphthalene-2-carboxylate. The spectra are typically characterized by contributions from both the manganese(II) metal center and the naphthalene-2-carboxylate ligand.

The naphthalene-2-carboxylate ligand possesses an aromatic system capable of undergoing π → π* and n → π* electronic transitions. These transitions are typically observed in the ultraviolet region of the spectrum, characterized by high molar absorptivity. For instance, studies on naphthalene derivatives show strong absorption peaks in the UV range. nih.gov

The manganese(II) ion, a d⁵ system, typically exists in a high-spin state in its complexes. In an octahedral or distorted octahedral environment, the d-d electronic transitions are Laporte (orbital symmetry) forbidden and also spin-forbidden, as they involve a change in spin multiplicity. stackexchange.com Consequently, the absorption bands arising from these transitions are exceedingly weak, with very low molar extinction coefficients (ε < 1 L mol⁻¹ cm⁻¹). docbrown.info This is the primary reason for the characteristic very pale pink color of many hexaaquamanganese(II) complexes. docbrown.info The weak coloration arises from mechanisms like spin-orbit coupling that slightly relax the spin-forbidden rule. stackexchange.com

In the complete this compound complex, the intense ligand-based absorptions often obscure the weak d-d transitions of the Mn(II) center. However, the coordination of the carboxylate group to the manganese ion can cause slight shifts (solvatochromic shifts) in the ligand's absorption bands compared to the free ligand. Additionally, charge transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), may appear, although these are often in the high-energy UV region. A study on a similar manganese(II) complex with 4-methoxy-pyridine-2-carboxylate noted major absorption peaks attributed to π → π* and n → π* transitions. researchgate.net

Table 1: Typical Electronic Transitions in this compound

| Transition Type | Chromophore | Expected Wavelength Region | Characteristics |

| π → π | Naphthalene ring | UV (< 350 nm) | High intensity (high molar absorptivity) |

| n → π | Carboxylate group | UV (~280-320 nm) | Lower intensity than π → π* |

| d-d transitions | Manganese(II) center | Visible (400-600 nm) | Very low intensity (spin- and Laporte-forbidden) |

| Ligand-to-Metal Charge Transfer (LMCT) | Carboxylate → Mn(II) | UV (< 300 nm) | Can be intense, often masked by ligand transitions |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structural Analysis and Solution Behavior (where applicable)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of organic molecules. However, its application to paramagnetic complexes such as those containing high-spin manganese(II) presents significant challenges. The Mn(II) ion has five unpaired electrons, creating a strong paramagnetic field. This field provides a highly efficient mechanism for nuclear spin relaxation, leading to severe broadening of NMR signals for nuclei in close proximity to the metal center.

Consequently, obtaining a well-resolved ¹H or ¹³C NMR spectrum of the entire this compound complex is often impractical. The resonances of the carboxylate group and the protons on the naphthalene ring closest to the coordination site would be broadened to the point of being undetectable.

Despite these challenges, NMR can sometimes provide limited information. Resonances of protons or carbons on the ligand that are sufficiently distant from the paramagnetic Mn(II) center may be observable, albeit with some broadening. In studies of other manganese complexes, high-field NMR has been used to characterize certain resonances. acs.orgnih.gov For the naphthalene-2-carboxylate ligand, this might include protons on the fused benzene (B151609) ring furthest from the carboxylate group.

The primary utility of NMR in this context is often indirect. A high-resolution NMR spectrum of the free naphthalene-2-carboxylic acid ligand can be obtained to confirm its structure and purity prior to its use in synthesis. mdpi.comchemicalbook.com Comparing the spectrum of the free ligand with the (often poor quality) spectrum of the diamagnetically-reduced or dissociated complex in solution can sometimes provide clues about the coordination mode and solution dynamics.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Manganese(II) Electronic Spin States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most direct and informative spectroscopic technique for studying the electronic environment of the manganese(II) center in this compound. The Mn(II) ion is a d⁵ system and almost invariably exists in a high-spin (S = 5/2) ground state, making it highly amenable to EPR studies. nih.gov

The EPR spectrum of a mononuclear Mn(II) complex is typically dominated by two key interactions:

Hyperfine Coupling: The interaction of the electron spin (S = 5/2) with the nuclear spin of the ⁵⁵Mn isotope (100% natural abundance, I = 5/2) splits the main EPR signal into a characteristic sextet (2I + 1 = 6 lines). The separation between these lines is the hyperfine coupling constant (A), which provides information about the covalency of the metal-ligand bonds. nih.gov

For a powdered or frozen solution sample of this compound, where the complex is randomly oriented, the EPR spectrum is expected to show a prominent six-line signal centered near g ≈ 2.0. This central feature corresponds to the Mₛ = +1/2 ↔ -1/2 transition. The hyperfine coupling constant, A(⁵⁵Mn), is typically in the range of 230-270 MHz (or ~80-95 G) for Mn(II) coordinated to oxygen and carbon ligands. nih.gov The presence of forbidden transitions (Δmₛ = ±1, Δmᵢ ≠ 0) can sometimes be observed as smaller peaks between the main hyperfine lines. nih.gov

The precise values of g, A, D, and E extracted from the EPR spectrum provide a detailed "fingerprint" of the coordination geometry and electronic structure of the Mn(II) ion within the naphthalene-2-carboxylate framework. northwestern.edu

Table 2: Representative EPR Spin Hamiltonian Parameters for High-Spin Mn(II) Complexes

| Coordination Environment | g-value (isotropic) | A(⁵⁵Mn) (MHz) | D (GHz) | Reference(s) |

| Mn(II)-MntC (His₂, Asp, Glu) | 2.0011 | 241 | +2.72 | nih.gov |

| Mn(II)-PsaA (His₂, Asp, Glu) | 2.0007 | 236 | +2.87 | nih.gov |

| [Mn(H₂O)₆]²⁺ (Aqueous solution) | ~2.00 | ~265 | ~0 | nih.gov |

| Distorted Tetrahedral Mn(II) | ~2.00 | N/A | 0.49 - 2.7 | acs.org |

Note: The specific parameters for this compound would depend on its precise solid-state structure (e.g., coordination number, presence of water ligands).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and probing the structural integrity and fragmentation pathways of this compound. Due to the complex's low volatility, soft ionization techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are typically employed. nih.gov

The analysis can confirm the mass of the intact complex ion or key fragments, thereby verifying its composition. For a hypothetical mononuclear complex like [Mn(C₁₁H₇O₂)₂(H₂O)₂], the mass spectrometer would detect the corresponding molecular ion peak [M]⁺, [M+H]⁺, or adducts with solvent or matrix molecules. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula with high confidence. mdpi.com

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the compound's structure and the relative strengths of its chemical bonds. The fragmentation of this compound would likely proceed through sequential loss of its components. A plausible fragmentation pathway could include:

Loss of labile, neutral ligands such as coordinated water molecules.

Loss of a complete naphthalene-2-carboxylate ligand as a neutral molecule or a radical.

Fragmentation of the naphthalene-2-carboxylate ligand itself, for example, through the loss of CO₂.

This fragmentation pattern helps to confirm the connectivity within the complex, distinguishing between coordinated and non-coordinated species and providing evidence for the metal-ligand framework.

Table 3: Hypothetical ESI-MS Fragmentation Pattern for [Mn(C₁₁H₇O₂)₂(H₂O)₂]

| m/z (Hypothetical) | Ion Formula | Interpretation |

| 431.0 | [Mn(C₁₁H₇O₂)₂(H₂O)₂]⁺ | Molecular Ion (M⁺) |

| 413.0 | [Mn(C₁₁H₇O₂)₂(H₂O)]⁺ | Loss of one water molecule |

| 395.0 | [Mn(C₁₁H₇O₂)₂]⁺ | Loss of two water molecules |

| 226.0 | [Mn(C₁₁H₇O₂)]⁺ | Loss of one naphthalene-2-carboxylate ligand radical |

| 182.0 | [Mn(C₁₀H₇)]⁺ | Subsequent loss of CO₂ from [Mn(C₁₁H₇O₂)]⁺ |

| 171.0 | [C₁₁H₇O₂]⁻ or [C₁₁H₈O₂]⁺ (in different modes) | Free ligand or its protonated form |

Note: The m/z values are calculated based on the most common isotopes (⁵⁵Mn, ¹²C, ¹H, ¹⁶O) and are illustrative. Actual spectra may show clusters of peaks corresponding to isotopic distributions.

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and sometimes nitrogen (N) in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated for proposed chemical formulas. This comparison is crucial for confirming the stoichiometry of the complex, particularly the ratio of metal ions to organic ligands.

The analysis is performed using a CHN analyzer, which involves the combustion of a small, precisely weighed amount of the compound at high temperatures. The combustion products (CO₂, H₂O, and N₂) are separated and quantified. The manganese content is typically determined independently using methods such as Atomic Absorption Spectrometry (AAS) nih.gov or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

By combining the results from CHN analysis and manganese quantification, the empirical formula of the complex can be established. This is particularly important for determining the number of coordinated or lattice solvent molecules (e.g., water), which is often ambiguous from other data alone. A close match between the experimental and calculated values provides strong evidence for the proposed stoichiometry. nih.govelsevierpure.com

Table 4: Theoretical Elemental Composition for a Hypothetical Formula of this compound

| Proposed Formula | Molecular Weight ( g/mol ) | % Mn (Calculated) | % C (Calculated) | % H (Calculated) |

| [Mn(C₁₁H₇O₂)₂] (Anhydrous) | 395.31 | 13.90 | 66.84 | 3.57 |

| [Mn(C₁₁H₇O₂)₂(H₂O)] (Monohydrate) | 413.33 | 13.29 | 63.93 | 3.90 |

| [Mn(C₁₁H₇O₂)₂(H₂O)₂] (Dihydrate) | 431.34 | 12.73 | 61.26 | 4.21 |

Note: Experimental values from CHN and Mn analysis would be compared against these theoretical percentages to determine the most likely chemical formula.

Thermogravimetric Analysis (TGA) for Compositional and Decomposition Pathway Studies

Thermogravimetric analysis (TGA) is an essential thermal analysis technique for investigating the thermal stability, composition, and decomposition pathway of this compound. The method involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting TGA curve plots mass loss percentage against temperature.

For a coordination complex like this compound, which may contain coordinated or lattice water molecules, the TGA profile typically exhibits distinct stages of mass loss:

Dehydration: An initial weight loss at lower temperatures (typically < 200 °C) corresponds to the removal of solvent molecules. This step is crucial for quantifying the number of water molecules in the crystal lattice, corroborating the formula determined by elemental analysis. researchgate.net

Decomposition: At higher temperatures, the complex undergoes thermal decomposition. This stage involves the breakdown of the metal-ligand coordination bonds and the decomposition of the naphthalene-2-carboxylate ligand. This process can be complex, sometimes occurring in multiple overlapping steps.

Final Residue: The process continues until all organic material has been removed, leaving a stable inorganic residue. In an inert atmosphere (N₂), the residue might be manganese(II) oxide (MnO) or a manganese carbide, while in an oxidative atmosphere (air), the residue is typically a higher manganese oxide such as Mn₂O₃ or Mn₃O₄. sdu.dkresearchgate.net The final residual mass is a key parameter used to confirm the metal content of the original complex.

The TGA profile provides valuable information on the thermal stability of the material, indicating the temperature at which it begins to decompose, which is a critical property for potential applications. nih.gov

Table 5: Illustrative TGA Decomposition Profile for a Hypothetical Dihydrate Complex, [Mn(C₁₁H₇O₂)₂(H₂O)₂]

| Temperature Range (°C) | Mass Loss (%) (Observed) | Mass Loss (%) (Calculated) | Assignment of Lost Species | Remaining Residue |

| 80 - 150 | ~8.3 | 8.35 | Two water molecules (2 x H₂O) | [Mn(C₁₁H₇O₂)₂] |

| 350 - 550 | ~75.0 | 74.96 | Two naphthalene-2-carboxylate ligands | MnO (in N₂) or Mn₂O₃/Mn₃O₄ (in air) |

| > 550 | --- | --- | --- | Stable manganese oxide (e.g., MnO, with 16.4% residual mass) |

Note: The temperature ranges and specific decomposition products are illustrative and depend on experimental conditions such as heating rate and atmosphere.

Coordination Polymer and Metal Organic Framework Formation with Manganese Ii Naphthalene Carboxylates

Construction of Discrete and Polymeric Manganese(II) Naphthalene (B1677914) Carboxylate Coordination Compounds

The versatility of the carboxylate group in concert with the naphthalene backbone allows for the construction of coordination polymers with one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) structures. The presence of ancillary ligands, such as 1,10-phenanthroline (B135089), can further influence the resulting architecture.

One-dimensional chains are a common structural motif in manganese(II) carboxylate coordination polymers. These chains can be formed through the bridging of manganese centers by the carboxylate ligands. For instance, in some structures, carboxylate-bridged ladder-like manganese chains have been observed. psu.edursc.org The introduction of ancillary ligands can lead to the formation of 1D chain structures that are further organized into 3D supramolecular networks through non-covalent interactions like π–π stacking. psu.edursc.org In a study involving an asymmetrical dicarboxylate ligand, a 1D chain structure was formed which then extended into a three-dimensional supramolecular network. rsc.org These 1D chains can exhibit interesting magnetic properties, such as weak antiferromagnetic coupling between adjacent Mn(II) ions. psu.edu

A notable example involves the hydrothermal reaction of MnCl2·4H2O with an asymmetrical carboxylate ligand and 2,2′-bipyridine, which resulted in a compound with a 1D chain structure. rsc.org These chains were further linked by π–π stacking interactions to create a 3D supramolecular assembly. psu.edursc.org

Two-dimensional layered structures are achieved when the 1D chains are further linked in a second dimension. The 1,4-naphthalenedicarboxylate (1,4-NDC) ligand has been effectively used to create 2D networks. In one instance, Mn2 dimers are connected by 1,4-NDC(2-) linkers to form a 2D structure with a grid-like pattern. nih.gov Another compound, synthesized with 1,10-phenanthroline (phen) as an ancillary ligand, also resulted in a 2D structure where each MnO4N2 node is linked to another by the 1,4-NDC(2-) ligands. nih.gov

The choice of solvent and concentration of reactants can significantly influence the coordination mode of the 1,4-NDC(2-) ligand, leading to the formation of different crystal structures. nih.gov For example, the reaction of MnCl2·4H2O with a unique asymmetric bridging ligand yielded a novel two-dimensional coordination polymer containing homochiral helical Mn(II) chains. rsc.org Additionally, mixed-ligand systems, such as those incorporating pyrimidine-2-carboxylate (B12357736) and oxalate, can generate highly undulated 2D layers with a (6,3) net topology. rsc.org

| Compound | Ligands | Dimensionality | Structural Features | Ref. |

| {Mn2(1,4-NDC)2(phen)2}n | 1,4-naphthalenedicarboxylate, 1,10-phenanthroline | 2D | Mn2 dimers connected by 1,4-NDC linkers in a grid pattern. | nih.gov |

| {Mn4(1,4-NDC)4(phen)42}n | 1,4-naphthalenedicarboxylate, 1,10-phenanthroline | 2D | MnO4N2 nodes linked by 1,4-NDC ligands. | nih.gov |

| {[Mn(cpdba)(H2O)3]·H2O}n | 4-(4-carboxyphenylamino)-3,5-dinitrobenzoic acid | 2D | Homochiral helical Mn(II) chains linked by syn–anticarboxylate bridges. | rsc.org |

| [Mn2(pymca)2(ox)(H2O)2]n | pyrimidine-2-carboxylate, oxalate | 2D | Highly undulated layer with (6,3) net topology. | rsc.org |

The extension of coordination bonds in all three dimensions leads to the formation of robust 3D network structures. The 1,4-naphthalenedicarboxylate ligand has proven to be a suitable building block for constructing such frameworks with manganese(II). A three-dimensional structure can be constructed from Mn2 dimers linked by 1,4-NDC(2-) linkers. nih.gov In other systems, the use of a combination of ligands, such as a dicarboxylate and 4,4′-bipyridine, can result in complex 3D networks built from both the carboxylate and bipyridine spacers, as well as carboxylate-bridged Mn(II) chains. psu.edursc.org

One example is a compound with the formula [Mn2(1,4-NDC)2(phen)(H2O)]n, which possesses a 3D structure constructed from Mn2 dimers and the 1,4-NDC(2-) linkers. nih.gov Another complex, [Mn(cpdba)]n, where H2cpdba is 4-(4-carboxyphenylamino)-3,5-dinitrobenzoic acid, features a 3D acentric coordination network containing carboxylate-bridged 1D ladder-like manganese chains. psu.edursc.org

| Compound | Ligands | Dimensionality | Structural Features | Ref. |

| [Mn2(1,4-NDC)2(phen)(H2O)]n | 1,4-naphthalenedicarboxylate, 1,10-phenanthroline | 3D | Constructed from Mn2 dimers and 1,4-NDC linkers. | nih.gov |

| [Mn(cpdba)]n | 4-(4-carboxyphenylamino)-3,5-dinitrobenzoic acid | 3D | Acentric network with carboxylate-bridged 1D ladder-like manganese chains. | psu.edursc.org |

| {[Mn2(cpdba)2(4,4′-bpy)]·2H2O}n | 4-(4-carboxyphenylamino)-3,5-dinitrobenzoic acid, 4,4′-bipyridine | 3D | Complex network with cpdba2− and 4,4′-bpy spacers and carboxylate-bridged Mn(II) chains. | psu.edursc.org |

Exploration of Metal-Organic Frameworks (MOFs) Utilizing Naphthalene Carboxylate Ligands and Manganese(II) Centers

Metal-organic frameworks (MOFs) are a subclass of coordination polymers characterized by their porous nature. The design and synthesis of manganese-based MOFs using naphthalene carboxylate ligands are driven by the potential for creating materials with tunable porosity and functionality.

The construction of functional MOFs involves several design strategies. rsc.org For manganese(II)-based naphthalene carboxylate MOFs, these strategies include:

Ligand Design : The geometry and functionality of the naphthalene carboxylate linker are paramount. The use of longer or more rigid linkers can lead to larger pores, while the incorporation of specific functional groups on the naphthalene ring can tailor the chemical properties of the pores. rsc.org The use of flexible linkers, however, can present challenges in achieving predictable, porous structures, sometimes favoring the formation of dense, 2D layered materials over 3D frameworks. rsc.org

Coordination Modulation : The addition of monotopic ligands, or "modulators," during synthesis can influence the nucleation and growth of MOF crystals. This technique can be used to control the size and morphology of the crystals and can also direct the formation of a desired network topology. nih.gov

Control of Reaction Conditions : Factors such as temperature, solvent, and reactant concentrations can have a profound impact on the final MOF structure. Solvothermal synthesis is a common method used to crystallize MOFs, where the choice of solvent can influence the coordination environment of the metal ion and the resulting framework. nih.govnih.gov

The topology of a MOF describes the underlying connectivity of its network. In manganese(II)-naphthalene carboxylate MOFs, the metal centers (or metal clusters) act as nodes, and the organic ligands act as linkers that connect these nodes. The resulting topology is a key determinant of the MOF's pore size and shape.

The practice of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network structures, is central to MOF design. rsc.org For example, by using linkers of different lengths but with the same geometry, it is possible to create a series of isoreticular MOFs with the same topology but different pore sizes. While achieving a specific target topology with flexible linkers can be challenging, the use of tetratopic hinged linkers has shown success in forming porous 3D Mn-based MOFs. rsc.org The connectivity in these frameworks is often complex, with the naphthalene carboxylate ligands bridging multiple manganese centers to create a robust and porous architecture.

Role of Secondary Building Units (SBUs) in MOF Assembly

The geometry of the SBU, which can range from simple metal ions to complex multinuclear clusters or infinite rods, dictates the connectivity and ultimately the topology of the resulting framework. berkeley.eduresearchgate.net In manganese carboxylate systems, a variety of SBUs have been observed. A common motif involves infinite rod-shaped SBUs, where metal-centered polyhedra are linked to form one-dimensional chains. researchgate.net These rods are then interconnected by the organic linkers to form a three-dimensional framework. For instance, in Mn-MOF-74, which utilizes a hydroxyl- and carboxylate-functionalized linker, the SBUs consist of infinite rods of edge-sharing MnO₆ octahedra. researchgate.net

In the specific context of manganese naphthalene carboxylate MOFs, the choice of synthetic conditions, particularly the solvent, can play a crucial role in determining the resulting SBU and, consequently, the final framework structure. acs.org Research on the self-oxidation of manganese(II) in the presence of 2,6-naphthalenedicarboxylic acid (H₂NDC) in different alcohols has led to a series of Mn(III)-containing MOFs with distinct SBUs. acs.org

Key findings from these studies include:

When methanol (B129727) is used as the solvent, the synthesis yields MOFs belonging to the MIL-47/MIL-53 and MIL-69 families. These structures are built from infinite chains of corner-sharing MnO₄(OH)₂ or MnO₄(OCH₃)₂ octahedra, where the naphthalene dicarboxylate linkers bridge adjacent chains. acs.org

Using ethanol (B145695) or 1-propanol (B7761284) as the solvent leads to the formation of novel "wine rack-like" structures. These frameworks are constructed from more complex SBUs, including tetrameric units containing Mn(II)-Mn(III) dumbbells. acs.org These SBUs feature different coordination environments and oxidation states for the manganese centers, demonstrating significant synthetic control over the inorganic node. acs.org

The ability to direct the formation of specific SBUs is a key step toward the rational design of functional MOFs. The table below summarizes examples of SBUs found in manganese and other relevant naphthalene dicarboxylate MOFs, illustrating the structural diversity achievable.

| Framework Name/System | Metal Ion(s) | Naphthalene Carboxylate Linker | SBU Description | Resulting Structure Type | Reference |

|---|---|---|---|---|---|

| Mn(III)-NDC MOF | Mn(III) | 2,6-Naphthalenedicarboxylate | Infinite chains of corner-sharing MnO₄(OCH₃)₂ octahedra | MIL-47/MIL-53 or MIL-69 analogue | acs.org |

| UcL-1 / UcL-2 | Mn(II) / Mn(III) | 2,6-Naphthalenedicarboxylate | Tetrameric units with Mn(II)-Mn(III) dumbbells | Wine rack-like structure | acs.org |

| MOF-37 | Zn(II) | 2,6-Naphthalenedicarboxylate (NDC) | Octahedral SBU | CaB₆ network | nih.gov |

| MOF-48 | Zn(II) | 1,4-Naphthalenedicarboxylate (NDC) | Pentagonal antiprismatic SBU | CaB₆ network | berkeley.edu |

Investigation of Magnetic Phenomena and Magneto Structural Correlations in Manganese Ii Naphthalene Carboxylate Systems

Correlation Between Magnetic Properties and Crystal Structure

Role of Intermetallic Distances and Coordination Environment on Magnetic Coupling Constants

The magnetic coupling between manganese(II) ions in polynuclear carboxylate complexes is highly sensitive to the structural parameters of the system, namely the intermetallic distances and the coordination environment of the metal centers. These factors collectively determine the nature and magnitude of the magnetic exchange interactions, which can be either ferromagnetic (aligning spins in parallel) or antiferromagnetic (aligning spins in opposition).

In manganese(II) carboxylate systems, the carboxylate ligands themselves act as bridges, mediating magnetic exchange between the metal ions. The way these carboxylate groups coordinate to the Mn(II) centers, along with the presence of other bridging ligands like hydroxo- or oxo- groups, creates specific pathways for magnetic coupling.

For instance, in a related compound, catena-poly[[diaquamanganese(II)]bis(μ-3-hydroxy-2-naphthoato-κ²O:O′)], the Mn²⁺ ions are interconnected by carboxylate groups, forming two-dimensional networks. researchgate.net This linkage facilitates distinct antiferromagnetic interactions, leading to long-range magnetic ordering at low temperatures. researchgate.net In contrast, a similar but structurally different compound, tetraaquabis(1-hydroxy-2-naphthoato-κO)manganese(II), where the Mn²⁺ ions are not closely linked into a polynuclear network, exhibits purely paramagnetic behavior. researchgate.net This stark difference underscores the critical role of the bridged polynuclear structure in establishing magnetic coupling.

A pertinent example of how the coordination environment and bridging ligands affect magnetic properties is found in a naphthalene-templated manganese(II) 1,1-cyclohexanediacetate compound. This complex exhibits a three-dimensional architecture where the network of exchange couplings is mediated by both carboxylate and μ-oxo bridges. tandfonline.com This specific arrangement leads to a non-compensation of magnetic moments, resulting in long-range ferrimagnetic order below 2.4 K. tandfonline.com

The following table summarizes key structural and magnetic parameters for related manganese carboxylate complexes, illustrating the correlation between structure and magnetic properties.

| Compound | Mn-Mn Distance (Å) | Bridging Ligands | Magnetic Behavior | J value (cm⁻¹) | Reference |

| catena-poly[[diaquamanganese(II)]bis(μ-3-hydroxy-2-naphthoato-κ²O:O′)] | Not specified | Carboxylate | Antiferromagnetic | Not specified | researchgate.net |

| [Mn₂(cpdba)₂(2,2′-bpy)₂(H₂O)₂]·H₂O}n | Not specified | Carboxylate | Weakly antiferromagnetic | -0.55 | nih.govufl.edu |

| [Mn(cpdba)]n | Not specified | Carboxylate | Spin-canted antiferromagnetism | -3.51 | nih.govufl.edu |

| [Mn₁₃(chda)₁₂(H₂O)₄(OH)₂]n·n(nap) | Not specified | Carboxylate, μ-oxo | Ferrimagnetic | Not specified | tandfonline.com |

Data for illustrative purposes based on related systems.

Potential for Single-Molecule Magnet (SMM) Behavior in Polynuclear Manganese-Carboxylate Clusters

Polynuclear manganese-carboxylate clusters have been at the forefront of research into Single-Molecule Magnets (SMMs). ufl.edu These are individual molecules that can exhibit classical magnetic properties, such as magnetization hysteresis, below a certain blocking temperature. ufl.edunih.gov The key ingredients for a molecule to behave as an SMM are a large ground-state spin (S) and a significant, negative magnetoanisotropy, which is quantified by the axial zero-field splitting parameter (D). nih.gov

The general principles governing SMM behavior in manganese carboxylate clusters can be extended to hypothetical polynuclear clusters of manganese(II) naphthalene-2-carboxylate. The formation of high-nuclearity clusters is a prerequisite, as this allows for a multitude of magnetic exchange interactions that can potentially lead to a high-spin ground state. The assembly of these clusters is often achieved through self-assembly processes involving manganese salts and carboxylate ligands. rsc.org

In known manganese SMMs, a combination of ferromagnetic and antiferromagnetic interactions within the cluster can result in a large net spin in the ground state. For a cluster to exhibit slow relaxation of its magnetization, this high-spin ground state must be accompanied by a significant energy barrier (U_eff) to the reversal of the magnetization direction. This barrier is proportional to S²|D|.

For example, certain mixed-valence tetranuclear manganese clusters have been shown to display SMM behavior with a high-spin ground state of S = 9 and an effective energy barrier (U_eff) of up to 51 K. rsc.org Another enneanuclear manganese cluster was found to be an SMM with a spin ground state of S = 11/2 and a D value of -0.11 cm⁻¹, resulting in an effective barrier to magnetization relaxation of 4.5 K. nih.gov

The table below presents data for some known manganese-carboxylate clusters that exhibit SMM properties, providing a basis for what might be expected from analogous naphthalene-2-carboxylate systems.

| Cluster Formula | Ground State Spin (S) | Axial Zero-Field Splitting (D) (cm⁻¹) | Effective Energy Barrier (U_eff) (K) | Reference |

| [Mn₁₂O₁₂(O₂CPeᵗ)₁₆(MeOH)₄] | 10 | -0.39 | 62 | ufl.edunih.gov |

| [Mn₉(O₂CEt)₁₂(pdm)(pdmH)₂(L)₂] | 11/2 | -0.11 | 4.5 | nih.gov |

| [Mn⁴(HBuDea)₂(BuDea)₂(EBA)₄] | 9 | Not specified | up to 51 | rsc.org |

Data for illustrative purposes based on related SMMs.

Computational Chemistry and Theoretical Modeling of Manganese 2+ ;naphthalene 2 Carboxylate Complexes

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding Characteristics

Density Functional Theory (DFT) is a cornerstone in the computational investigation of manganese(2+);naphthalene-2-carboxylate and its derivatives, offering a detailed picture of their electronic structure and the nature of the metal-ligand bonding.

The electronic character of manganese centers, which can exist in various oxidation states, is a key area of investigation. In a related monomeric Mn(IV)-oxo species, DFT and time-dependent DFT (TDDFT) calculations were crucial in confirming the Mn(IV)-oxo electronic character over a potential Mn(III)-oxyl alternative. acs.org These calculations also help in interpreting experimental spectroscopic data, such as UV-vis spectra, by predicting electronic transitions. acs.org For example, a TDDFT study on a model Mn(IV)-oxo complex predicted an electronic transition at 485 nm, which was in good agreement with experimental observations. acs.org This transition was primarily composed of HOMO(α) → LUMO+2(α) and HOMO–2(α) → LUMO+2(α) contributions. acs.org

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides further details on the bonding interactions, including the degree of covalency between the manganese ion and the naphthalene-2-carboxylate ligand.

Table 1: Representative Data from DFT and TDDFT Studies on Analogous Manganese Complexes

| Computational Method | System Studied | Key Findings | Reference |

| DFT | Model Mn-BTC MOF | Investigated degradation pathways and structural distortions. | researchgate.net |

| TDDFT | Model Mn(IV)-oxo complex | Predicted electronic transition at 485 nm, confirming experimental UV-vis data. | acs.org |

| DFT/NBO | Monomeric Mn(IV)-oxo species | Confirmed Mn(IV)-oxo electronic character. | acs.org |

Theoretical Predictions and Validation of Magnetic Coupling Parameters

The magnetic properties of this compound complexes, which often feature multiple manganese centers, are of significant interest for the development of molecular magnets. Theoretical calculations are indispensable for predicting and understanding the magnetic coupling between these metal ions.

The high-spin d5 configuration of Mn(II) ions makes these complexes paramagnetic. When multiple Mn(II) ions are present, they can interact magnetically through bridging ligands, such as the carboxylate group of the naphthalene-2-carboxylate. These interactions can be either ferromagnetic (aligning the spins in parallel) or antiferromagnetic (aligning them in antiparallel).

DFT calculations are commonly used to estimate the magnetic exchange coupling constant, J, which quantifies the strength and nature of this interaction. For example, in a study of manganese(II) compounds with mixed isocyanate and carboxylate bridges, DFT calculations were performed on dimeric units to support the experimental findings of antiferromagnetic interactions. nih.gov The calculated J values for these systems were in the range of -8.0 to -8.6 cm-1, indicating antiferromagnetic coupling. nih.gov The study also highlighted the cooperative role of different bridging ligands in mediating the magnetic exchange. nih.gov

In more complex systems, such as a {Mn(II)‐U(V)‐Mn(II)} single-molecule magnet, a combination of ab initio methods and DFT has been used to model the anisotropic magnetic properties. nih.gov These calculations revealed a ferromagnetic coupling between the Mn(II) and U(V) centers. nih.gov

Table 2: Theoretical Magnetic Coupling Constants in Analogous Manganese Carboxylate Complexes

| Complex | Bridging Ligands | Computational Method | Calculated J (cm-1) | Magnetic Interaction | Reference |

| [Mn2(bcpp)(NCO)4]n | Isocyanate and Carboxylate | DFT | -8.0 | Antiferromagnetic | nih.gov |

| [Mn2(bcp)(NCO)4]n | Isocyanate and Carboxylate | DFT | -8.6 | Antiferromagnetic | nih.gov |

| {Mn(II)‐U(V)‐Mn(II)} SMM | Oxo | CASSCF/DFT | +15 | Ferromagnetic | nih.gov |

Reaction Mechanism Elucidation via Computational Catalysis Approaches

Manganese complexes are increasingly recognized as versatile catalysts for a range of organic transformations. Computational catalysis, primarily using DFT, is a powerful tool to elucidate the intricate mechanisms of these reactions at a molecular level.

For manganese-catalyzed reactions, computational studies can map out the entire catalytic cycle, identifying key intermediates and transition states. This allows for the determination of the rate-determining step and provides insights into the factors controlling selectivity and efficiency. For example, in the manganese-catalyzed synthesis of acyl cyclopentenes, detailed computational studies were conducted to unravel the underlying mechanism, which involved a multi-step cascade reaction. rsc.orgrsc.org

Similarly, in the context of C-H bond functionalization, computational investigations have been instrumental. For instance, in a manganese-catalyzed C-H fluorination reaction, DFT calculations were used to postulate a reaction pathway involving the generation of an oxomanganese(V) complex, followed by hydrogen abstraction and subsequent radical trapping. nih.gov

These computational models can also predict the influence of ligands and substrates on the catalytic activity. By understanding the electronic and steric effects, catalysts can be rationally designed for improved performance.

Molecular Mechanics and Dynamics Simulations for Supramolecular Interactions and Framework Stability

While DFT is excellent for detailing electronic effects in smaller systems, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for studying the larger-scale structural and dynamic properties of extended structures like metal-organic frameworks (MOFs) that can be formed from this compound.

MD simulations can model the behavior of these frameworks over time, providing insights into their thermal stability and mechanical properties. mdpi.com For instance, MD simulations have been used to investigate the stability of MOF-5 in the presence of water, showing that the framework remains stable at low water concentrations but becomes unstable as the water content increases. mdpi.com

These simulations are also crucial for understanding the supramolecular interactions that govern the assembly and guest-host properties of these materials. They can model the diffusion of guest molecules within the pores of a MOF, which is vital for applications in gas storage and separation. mdpi.com Furthermore, MD simulations have been employed to demonstrate the spontaneous self-assembly of MOFs from their constituent metal ions and organic linkers, providing a deeper understanding of the growth mechanism of these crystalline materials. rsc.org The choice of force fields is a critical aspect of these simulations, as they determine the accuracy of the predicted properties. nih.gov

Advanced Automated Methods for Reaction Path Analysis

The complexity of catalytic cycles, often involving numerous intermediates and competing pathways, presents a significant challenge for manual exploration. Advanced automated methods for reaction path analysis are emerging as powerful tools to overcome this hurdle.

These methods, such as the Artificial Force Induced Reaction (AFIR) method and other automated transition state search algorithms, can systematically explore the potential energy surface of a reaction without prior assumptions about the mechanism. cdmf.org.br This allows for the discovery of novel reaction pathways and unexpected side reactions that might be missed by manual investigation.

For organometallic catalysis, automated computational protocols have been developed that combine accelerated direct dynamics with efficient post-processing algorithms to locate transition states. researchgate.net These methods can generate a comprehensive reaction network, which can then be used to solve the kinetics of the catalytic cycle using techniques like Kinetic Monte Carlo (KMC) simulations. researchgate.net Such approaches have been successfully applied to reactions like the cobalt-catalyzed hydroformylation of ethylene, revealing not only the main reaction mechanism but also important side reactions. researchgate.net The application of these automated tools to this compound catalysis holds the promise of uncovering new reactivity and optimizing reaction conditions with greater efficiency.

Catalytic Applications and Mechanistic Investigations of Manganese Ii Naphthalene Carboxylate Based Materials

Homogeneous and Heterogeneous Catalysis by Manganese Carboxylates

Manganese catalysts are effective in both homogeneous and heterogeneous settings, offering distinct advantages depending on the reaction and desired outcome. rsc.orgresearchgate.net Manganese can exist in multiple oxidation states, from -3 to +7, which allows for a diverse range of catalytic activities, particularly in redox reactions. nih.gov

In homogeneous catalysis , manganese carboxylates are often used as soluble catalyst precursors. The carboxylate ligand, such as naphthalene-2-carboxylate, enhances the solubility of the manganese ion in organic solvents, facilitating uniform catalytic activity throughout the reaction medium. These systems are advantageous for achieving high selectivity and activity under mild conditions, and they allow for detailed mechanistic studies through spectroscopic and kinetic analyses. acs.orgnih.gov

In heterogeneous catalysis , manganese carboxylates can be used as precursors to synthesize solid-supported catalysts or manganese oxides. researchgate.netcjcatal.com Manganese oxides are recognized as highly active and robust heterogeneous catalysts, particularly for oxidation reactions. researchgate.net These solid catalysts are easily separated from the reaction mixture, which simplifies product purification and allows for catalyst recycling, aligning with the principles of green and sustainable chemistry. rsc.org The catalytic performance of heterogeneous manganese catalysts often depends on their crystalline structure, surface area, and the mobility of lattice oxygen. capes.gov.br For instance, magnetic manganese catalysts, which can be composed of manganese oxides or manganese-functionalized nanoparticles, combine high catalytic efficiency with the ease of magnetic recovery. researchgate.net

Specific Catalytic Transformations Involving Manganese(II) Naphthalene (B1677914) Carboxylate Systems

Manganese-catalyzed cross-coupling reactions represent an economical and environmentally friendly alternative to those using precious metals like palladium. princeton.edu While specific studies detailing the use of manganese(2+);naphthalene-2-carboxylate in Friedel-Crafts or Suzuki-Miyaura reactions are not prominent in the literature, the broader family of manganese compounds has shown capability in these transformations.

Friedel-Crafts Alkylation: This reaction typically employs a Lewis acid catalyst to activate a substrate for electrophilic aromatic substitution. wikipedia.org While strong Lewis acids like aluminum chloride are common, manganese complexes can also exhibit sufficient Lewis acidity to promote such reactions. For example, ferrocene (B1249389) can undergo Friedel-Crafts acylation, demonstrating the reactivity of organometallic compounds in this context. wikipedia.org Manganese(II) salts can potentially catalyze the alkylation of electron-rich aromatic compounds like beta-naphthol with allylic alcohols, a transformation developed using other acid catalysts. acs.org

Suzuki-Miyaura Coupling: This cross-coupling reaction is a cornerstone for synthesizing biaryl compounds. libretexts.orgmdpi.com Although palladium catalysts dominate this field, research into using first-row transition metals is growing. mdpi.com Manganese-based catalysts have been successfully employed for Suzuki-type reactions. In one study, a hydroxyapatite-supported manganese catalyst (MnHAP) was used for the cross-coupling of aryl bromides with phenylboronic acids. cjcatal.comdoi.org The catalyst's performance was enhanced by fluoride (B91410) ion exchange, achieving moderate yields for various substituted substrates. cjcatal.comdoi.org

| Aryl Bromide Substituent | Phenylboronic Acid Substituent | Yield (%) | Reference |

|---|---|---|---|

| 4-Me | H | 46 | cjcatal.com |

| 4-OMe | H | 38 | cjcatal.com |

| 4-Cl | H | 32 | cjcatal.com |

| H | 4-Me | 35 | cjcatal.com |

| H | 4-OMe | 18 | cjcatal.com |

Manganese complexes are renowned for their prowess in catalyzing oxidation and epoxidation reactions. nih.govresearchgate.net Manganese(II) carboxylates can serve as precursors to higher-valent manganese-oxo species, which are often the active oxidants.

Oxidation: Manganese oxides, which can be derived from carboxylate precursors, are effective catalysts for the total oxidation of aromatic hydrocarbons like naphthalene. capes.gov.brscilit.com Several studies have investigated the catalytic oxidation of naphthalene series compounds, highlighting the importance of the catalyst's physical and chemical properties. acs.org The catalytic activity of manganese oxides in such reactions is often linked to their reducibility and the mobility of their lattice oxygen. capes.gov.br

Epoxidation: The epoxidation of alkenes is a critical transformation in organic synthesis. Manganese-based catalysts, particularly those with salen and aminopyridine ligands, have been shown to be highly effective for this purpose, often using environmentally benign oxidants like hydrogen peroxide. nih.govnih.gov A notable example is the chemo- and enantioselective dearomative epoxidation of naphthalenes. nih.gov In this process, a chiral manganese catalyst, in synergy with an N-protected amino acid, activates aqueous hydrogen peroxide to generate a high-valent manganese(V)-oxo species. nih.gov This powerful electrophile attacks the naphthalene core, leading to the formation of versatile diepoxides with high enantioselectivity. nih.gov While this specific example uses a sophisticated ligand system, it underscores the inherent ability of manganese centers to catalyze the challenging oxidation of aromatic systems like naphthalene. nih.gov

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Naphthalene | Mn(CF₃SO₃)₂(Lᴺ⁴) + Amino Acid | Good | High | nih.gov |

| Styrene Derivatives | Manganese Salen Complex (Jacobsen's Catalyst) | Moderate to High | N/A | nih.gov |

Manganese-catalyzed hydrosilylation has emerged as a powerful method for the reduction of carbonyl and carboxylate compounds. acs.orgacs.orgnih.gov This transformation provides an atom-economical route to alcohols and ethers. Low-valent manganese compounds are particularly effective, and complexes containing a naphthalene ligand have been reported to mediate these reactions. acs.org

For instance, a bis(imino)pyridine-supported manganese complex demonstrates exceptional activity for ketone hydrosilylation, with turnover frequencies (TOFs) reaching up to 76,800 h⁻¹ under solvent-free conditions. acs.org This catalyst system is also capable of the dihydrosilylation of esters, proceeding through a reductive cleavage of the acyl C–O bond, albeit with more modest activity. acs.orgnih.gov Mechanistic studies suggest that these reactions can proceed through different pathways, including a modified Ojima pathway for carbonyl hydrosilylation and an insertion pathway for carboxylate reduction. acs.org The development of well-defined single-component manganese(II) catalysts has further advanced this field, enabling the efficient hydrosilylation of various aldehydes and ketones under mild conditions. nih.gov

| Catalyst Type | Substrate | Transformation | Max. TOF | Reference |

|---|---|---|---|---|

| (PDI)Mn Complex | Ketones | Hydrosilylation | 76,800 h⁻¹ | acs.org |

| (PDI)Mn Complex | Esters | Dihydrosilylation | Modest | acs.orgnih.gov |

| 2-Iminopyrrolyl Alkyl-Mn(II) Complex | Aldehydes & Ketones | Hydrosilylation | 95 min⁻¹ | nih.gov |

| [(η⁶-naphthalene)Mn(CO)₃][BF₄] | Ketones | Hydrosilylation | 40 h⁻¹ | acs.org |

Decarboxylation, the removal of a carboxyl group, is a fundamental reaction in organic synthesis. Manganese complexes have been developed as catalysts for oxidative decarboxylation processes. rsc.orgresearchgate.net Manganese(III) Schiff base and porphyrin complexes, in the presence of an oxidant like sodium periodate, have been shown to effectively catalyze the oxidative decarboxylation of various carboxylic acids. researchgate.netkoreascience.kr

More recently, a protocol using a non-heme manganese(II) complex has been developed for the decarboxylative oxygenation of carboxylic acids using molecular oxygen as the sole oxidant under blue light irradiation. rsc.org This method allows for the conversion of readily available carboxylic acids, including benzylic acids and amino acids, into valuable aldehydes, ketones, and amides under mild conditions. rsc.org Mechanistic studies suggest that the reaction involves the coordination of the carboxylic acid to the Mn(II) center, followed by the formation of active Mn-oxygen species that drive the concurrent decarboxylation and oxygenation. rsc.org Another approach involves a catalytic cycle of decarboxylation and carboxylation using a nickel catalyst with manganese metal as a reductant to achieve carbon isotope exchange in carboxylic acids. acs.org

Manganese oxides, which can be prepared from precursors like manganese(II) carboxylates, are effective heterogeneous catalysts for the synthesis of amides and nitriles.

Nitrile Synthesis: Earth-abundant manganese oxides (MnOₓ) are active catalysts for the ammoxidation of alcohols to produce nitriles. nih.gov However, these systems can sometimes suffer from over-oxidation or hydrolysis of the nitrile product to an amide. nih.gov To circumvent this, manganese carbodiimide (B86325) (MnNCN) has been developed as a robust heterogeneous catalyst that selectively converts primary and secondary alcohols to nitriles, avoiding over-oxidation and hydrolysis byproducts. nih.gov

Amide Synthesis: The hydration of nitriles to amides is another important industrial process. While traditionally using acid or base catalysts, manganese dioxide has been identified as an effective catalyst for this transformation. google.comgoogle.com Hydrated manganese dioxide can convert a wide range of nitriles into their corresponding amides upon heating. google.com This method offers a convenient and less hazardous alternative to other synthetic routes. google.com

Electrocatalytic Applications (e.g., CO₂ Reduction)

The scientific community has shown significant interest in manganese-based catalysts for the electrochemical reduction of CO₂, a process with the potential to convert this greenhouse gas into valuable chemical feedstocks. rsc.orgresearchgate.netprinceton.eduunits.itosti.govnih.govnih.govnih.gov These catalysts are often based on manganese complexes with specific ligand environments, such as bipyridine, N-heterocyclic carbenes, and porphyrins, which play a crucial role in the catalytic mechanism. rsc.orgresearchgate.netunits.itnih.gov The general mechanism for CO₂ reduction by manganese complexes often involves the electrochemical reduction of the Mn(I) center to a more electron-rich species that can interact with and activate the CO₂ molecule. researchgate.netprinceton.edu

However, a thorough search of existing research reveals no studies that have specifically investigated or reported the electrocatalytic activity of manganese(II) naphthalene-2-carboxylate for CO₂ reduction. While manganese carboxylates have been explored in other catalytic contexts, their application in the electrocatalytic reduction of CO₂ remains an un-investigated area. Therefore, no data on its performance, such as Faradaic efficiency, turnover numbers, or specific reaction conditions, can be provided.

Photocatalytic Activity of Manganese Naphthalene Carboxylate Systems

Photocatalysis using manganese-based materials is another burgeoning field of research, with applications ranging from organic synthesis to solar fuel production. researchgate.netmdpi.comacs.orgcapes.gov.brrsc.org Manganese-based metal-organic frameworks (MOFs), in particular, have been studied for their photocatalytic properties, where the organic linkers can act as light-harvesting antennae and the manganese centers as catalytic sites. mdpi.comacs.org The photocatalytic process generally involves the absorption of light to generate an excited state, followed by electron transfer processes that drive a chemical reaction.

Despite the interest in manganese-based photocatalysts, there is no available literature detailing the photocatalytic activity of manganese(II) naphthalene-2-carboxylate. Research on manganese-containing MOFs has utilized other carboxylate linkers, but the specific use of naphthalene-2-carboxylate in a photocatalytic system, and any subsequent findings on its efficiency or reaction scope, have not been reported. mdpi.comacs.orgcapes.gov.br

Mechanistic Investigations of Catalytic Pathways and Active Site Identification

Understanding the mechanistic pathways and identifying the active sites are critical aspects of catalyst development. For manganese-catalyzed reactions, these investigations often employ a combination of experimental techniques, such as in-situ spectroscopy and electrochemistry, along with computational modeling. rsc.orgresearchgate.netosti.govrsc.org In the context of CO₂ reduction, mechanistic studies on manganese complexes have elucidated the role of ligands in stabilizing key intermediates and influencing the reaction selectivity towards products like carbon monoxide or formic acid. rsc.orgresearchgate.netunits.it

As there are no reported electrocatalytic or photocatalytic applications for manganese(II) naphthalene-2-carboxylate, there are consequently no mechanistic investigations into its potential catalytic pathways or the nature of its active sites for these reactions. The influence of the naphthalene-2-carboxylate ligand on the electronic structure of the manganese center and its subsequent reactivity in these specific applications remains a subject for future research.

Advanced Functional Materials and Emerging Research Directions in Manganese 2+ ;naphthalene 2 Carboxylate Chemistry

Gas Adsorption, Storage, and Separation within Manganese(II) Naphthalene (B1677914) Carboxylate MOFs

Metal-Organic Frameworks (MOFs) constructed from manganese(II) nodes and carboxylate linkers are extensively studied for applications in gas adsorption and storage. pageplace.deresearchgate.net The designable pore environment and the potential for open metal sites make these materials promising candidates for capturing gases like carbon dioxide and hydrogen. researchgate.netrsc.org While specific gas adsorption studies on MOFs exclusively built from manganese(II) and naphthalene-2-carboxylate are not yet prominent in the literature, the principles derived from analogous systems highlight their significant potential.

Research on related materials provides key insights. For instance, Mn-based MOFs using different carboxylate linkers, such as benzenedicarboxylate (BDC) and diaminobenzenedicarboxylate (DABDC), have been successfully synthesized and have demonstrated significant gas uptake capacities. rsc.orgbham.ac.uk A Mn-DABDC MOF, prepared through an efficient electrochemical method, exhibited a high carbon dioxide uptake of 92.4 wt% at 15 bar and 273 K, and a hydrogen uptake of 12.3 wt% at 80 bar and 77 K. rsc.org

The combination of the known affinity of Mn(II)-based MOFs for gases and the structural and electronic properties of the naphthalene-2-carboxylate ligand points to a promising, yet underexplored, area of research. Future work will likely focus on the synthesis of robust Mn(II)-naphthalene-2-carboxylate MOFs and the systematic evaluation of their performance in gas storage and selective separation.

Table 1: Gas Adsorption Data for Related Manganese and Naphthalene-Based MOFs